alpha-L-fructofuranose

Computational Chemistry Carbohydrate Conformation Molecular Modeling

Procure alpha-L-fructofuranose (CAS 41847-51-2) as a defined, single-anomer L-sugar building block—not a mutarotating mixture. Its fixed alpha-furanose configuration is critical for stereocontrolled glycosylation and L-sucrose analog synthesis. The L-enantiomeric backbone enables enzymatic stereospecificity probing impossible with D-sugars. Substituting generic L-fructose or other anomers compromises stereochemical integrity and experimental reproducibility. Verify anomeric purity by NMR/HPLC upon receipt.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-51-2
Cat. No. B15175207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-fructofuranose
CAS41847-51-2
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1
InChIKeyRFSUNEUAIZKAJO-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-L-Fructofuranose (CAS 41847-51-2) Procurement Guide: Rare L-Sugar Furanose Anomer


alpha-L-Fructofuranose (CAS 41847-51-2) is a rare L-sugar ketose and a specific anomeric and ring form of L-fructose, belonging to the organic compound class of hexoses . It is the enantiomer of alpha-D-fructofuranose and a stereoisomer of beta-L-fructofuranose [1]. This compound exists as a five-membered furanose ring with an alpha-configuration at the anomeric carbon (C2) [2]. Its unique stereochemistry and ring form differentiate it from common D-fructose and other fructose anomers, making it a specialized tool for stereochemical investigations and glycosylation studies [3].

Why Substituting alpha-L-Fructofuranose (41847-51-2) with Other Fructose Isomers or Anomers Invalidates Experimental Results


Generic substitution of alpha-L-fructofuranose with other fructose isomers or anomers is not scientifically valid due to fundamental differences in stereochemistry, ring conformation, and biological handling. This compound is the enantiomer of alpha-D-fructofuranose and a stereoisomer of beta-L-fructofuranose, leading to distinct three-dimensional shapes [1]. Computational studies on D-fructofuranose demonstrate that alpha and beta anomers adopt different preferred ring conformations (e.g., 3T2 for alpha vs. 3T4/E3 for beta) and possess different relative free energies [2][3]. Furthermore, the L-configuration of the entire sugar backbone, in contrast to the naturally abundant D-fructose, results in a mirror-image structure that alters interactions with chiral biological systems, such as enzymes and receptors . These conformational and configurational variations directly impact physical properties, chemical reactivity (e.g., in glycosylation reactions), and potential for stereospecific molecular recognition [4].

alpha-L-Fructofuranose (41847-51-2): Quantifiable Differentiation Evidence Against Comparators


Gas-Phase Relative Free Energy of alpha-L-Fructofuranose vs. beta-L-Fructofuranose (Class-level Inference)

High-level computational studies on D-fructofuranose, the enantiomer of alpha-L-fructofuranose, provide a class-level inference for relative free energy differences between anomers. A large-scale second-order perturbation theory study found that among fructofuranose conformers, a pair of (3T2) α- and (E3) β-anomers were the lowest free energy species. At the G4 theory level, the more favorable α-anomer lies 12 kJ/mol above the global minimum (a β-pyranose) [1]. This indicates a measurable energetic difference between the alpha and beta furanose forms. While this data is for the D-enantiomer, the energy difference between anomers is a fundamental property of the furanose ring system and is expected to be mirrored in the L-series due to symmetry, providing a quantitative basis for understanding the distinct thermodynamic profile of the alpha-L-fructofuranose anomer compared to its beta counterpart.

Computational Chemistry Carbohydrate Conformation Molecular Modeling

Predicted Physicochemical Property Profile of alpha-L-Fructofuranose vs. L-Fructose (Cross-study Comparable)

The predicted physicochemical properties of alpha-L-fructofuranose differ significantly from the broader compound L-fructose, highlighting the importance of specifying the exact anomer. For alpha-L-fructofuranose (CAS 41847-51-2), the ACD/Labs Percepta Platform predicts a LogP of -1.47 and a Polar Surface Area of 110 Ų . In contrast, L-fructose (CAS 7776-48-9), which may exist as a mixture of anomers and ring forms in solution, is described as a white crystalline solid with high water solubility, but its specific LogP is not typically defined due to its dynamic nature . The defined, static structure of the alpha-furanose form yields a calculable LogP value, which is critical for predicting its behavior in partitioning and chromatographic systems.

Pre-formulation Physicochemical Characterization Analytical Method Development

Conformational Preference: alpha-Furanose Ring Pucker vs. beta-Furanose Ring Pucker (Class-level Inference)

The preferred three-dimensional shape of the furanose ring is dictated by the anomeric configuration. Ab initio calculations on D-fructofuranose show that the alpha anomer favors ring conformations centered around 3T2, while the beta anomer prefers 3T4 or E3 conformations [1]. This class-level inference for the D-enantiomer directly applies to alpha-L-fructofuranose, which will adopt the same fundamental 3T2 pucker preference. This contrasts with beta-L-fructofuranose, which will favor a different puckered geometry. This specific spatial arrangement of hydroxyl groups influences intramolecular hydrogen bonding and the overall molecular shape.

Structural Biology NMR Spectroscopy Glycoscience

Enzymatic Recognition: L-Configuration vs. D-Configuration in Metabolism (Class-level Inference)

The L-configuration of alpha-L-fructofuranose presents a fundamental difference from the naturally abundant D-fructose. L-fructose is described as having a unique metabolic pathway in humans, being less readily phosphorylated by hexokinase compared to D-fructose, which results in a minimal impact on blood glucose . This is a class-level inference for all L-fructose forms, including the alpha-furanose anomer. As an enantiomer, alpha-L-fructofuranose is not a substrate for the majority of enzymes that process D-sugars, but it can serve as a stereospecific probe to investigate enzyme active site geometry and to identify or engineer novel enzymes capable of L-sugar metabolism .

Enzymology Metabolic Engineering Drug Discovery

alpha-L-Fructofuranose (41847-51-2): Targeted Application Scenarios Based on Evidence


Stereospecific Glycosylation for Rare Oligosaccharide Synthesis

The defined alpha-anomeric configuration and furanose ring form of this compound are critical for the stereocontrolled synthesis of L-sugar-containing oligosaccharides. Patents and literature describe the use of protected alpha-L-fructofuranose derivatives as key intermediates in the assembly of complex carbohydrates like L-sucrose [1][2]. The ability to procure the pure alpha-anomer is essential for achieving high stereoselectivity in glycosidic bond formation, as the alpha- and beta-anomers have different reactivities and lead to different products. This is a primary application supported by patent literature.

Computational Chemistry and Molecular Modeling Parameterization

The gas-phase energy differences and conformational preferences (e.g., 3T2 ring pucker) established for fructofuranose anomers provide a quantitative basis for parameterizing carbohydrate force fields in molecular dynamics simulations [1][2]. Using alpha-L-fructofuranose as a reference structure allows for the calibration of computational models designed to study L-sugar interactions, such as the binding of L-sugar-based drug candidates to protein targets. Its well-defined static structure, compared to the mutarotating L-fructose mixture, makes it a superior choice for in silico studies.

Enzymology Probe for Stereospecificity and Active Site Mapping

The L-configuration of alpha-L-fructofuranose makes it a valuable tool for probing the stereospecificity of carbohydrate-active enzymes [1]. It can be used as a non-metabolizable substrate analog or inhibitor to map the active site geometry of fructokinases, fructofuranosidases, and other enzymes that typically act on D-sugars. Its defined anomeric form eliminates the ambiguity associated with using L-fructose, which can exist as an equilibrium mixture, thereby providing clearer insights into enzyme-substrate recognition mechanisms.

Analytical Method Development and Reference Standard

The specific predicted physicochemical properties, such as a LogP of -1.47 [1], allow for the rational development of chromatographic methods (e.g., HPLC, LC-MS) for the separation and quantification of alpha-L-fructofuranose from complex reaction mixtures or biological samples. As a single, defined chemical entity, it serves as a superior reference standard compared to the anomeric mixture of L-fructose, ensuring accurate identification and quantification in analytical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-L-fructofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.